

# Why AZD-4818 failed in clinical trials compared to other drugs

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# AZD-4818: A Case Study in Clinical Trial Failure for COPD

The landscape of chronic obstructive pulmonary disease (COPD) treatment has seen numerous investigational drugs fall short in clinical trials. Among these is **AZD-4818**, a C-C chemokine receptor type 1 (CCR1) antagonist developed by AstraZeneca. Despite a strong preclinical rationale for its anti-inflammatory effects, **AZD-4818** failed to demonstrate clinical efficacy in patients with moderate to severe COPD. This guide provides a detailed comparison of **AZD-4818**'s clinical trial performance against other COPD medications that were in development during a similar timeframe, supported by experimental data, protocols, and pathway visualizations.

### **Executive Summary of Clinical Trial Outcomes**

**AZD-4818**, an orally inhaled CCR1 antagonist, was investigated for its potential to reduce airway inflammation in COPD. However, a key Phase II clinical trial (NCT00629239) revealed that despite being well-tolerated, **AZD-4818** showed no significant improvement in lung function or other clinical endpoints compared to placebo.[1][2] This outcome is consistent with the broader trend of disappointing results for CCR1 antagonists in various inflammatory diseases. In contrast, other drugs for COPD with different mechanisms of action, such as the long-acting muscarinic antagonist (LAMA) aclidinium bromide, the long-acting beta2-agonist (LABA) indacaterol, and the phosphodiesterase-4 (PDE4) inhibitor roflumilast, demonstrated



statistically significant and clinically meaningful improvements in lung function and other relevant outcomes in their respective clinical trial programs.

### **Comparative Analysis of Clinical Trial Data**

The following tables summarize the key quantitative data from the clinical trials of **AZD-4818** and its comparators.

Table 1: Efficacy of AZD-4818 in Moderate to Severe COPD (NCT00629239)

Outcome Measure	AZD-4818 (300µg twice daily)	Placebo	Difference (AZD-4818 - Placebo)	p-value
Change from baseline in FEV1 (L)	-	-	0.026	0.69
Change from baseline in morning PEF (L/min)	-	-	-6	0.23

FEV<sub>1</sub>: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow. Data from Kerstjens et al., 2010.[1][2]

Table 2: Efficacy of Aclidinium Bromide in Moderate to Severe COPD (ATTAIN Study)



Outcome Measure	Aclidinium Bromide (400µg twice daily)	Placebo	Difference (Aclidinium - Placebo)	p-value
Change from baseline in trough FEV1 (mL) at week 24	-	-	128	<0.0001
Change from baseline in peak FEV1 (mL) at week 24	-	-	209	<0.0001

FEV<sub>1</sub>: Forced Expiratory Volume in 1 second. Data from Jones et al., 2012.[3][4][5]

Table 3: Efficacy of Indacaterol in Moderate to Severe COPD (INHANCE Study)

Outcome Measure	Indacaterol (150µg once daily)	Placebo	Tiotropium (18µg once daily)
Change from baseline			
in trough FEV $_1$ (L) at	0.17	0.01	0.14
12 weeks			

FEV1: Forced Expiratory Volume in 1 second. Data from Donohue et al., 2010.[6]

Table 4: Efficacy of Roflumilast in Severe COPD

Outcome Measure	Roflumilast (500µg once daily)	Placebo
Change from baseline in pre- bronchodilator FEV1 (mL)	48	-
Reduction in rate of moderate to severe exacerbations	17%	-



FEV1: Forced Expiratory Volume in 1 second. Data from Calverley et al., 2009.

# Detailed Experimental Protocols AZD-4818 (NCT00629239)

This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

- Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a smoking history of at least 10 pack-years.
- Intervention: Patients were randomized to receive either inhaled AZD-4818 (300μg) or placebo twice daily for 4 weeks.
- Primary Endpoint: The primary outcome was the change from baseline in trough Forced Expiratory Volume in 1 second (FEV<sub>1</sub>).
- Secondary Endpoints: Included changes in morning and evening Peak Expiratory Flow (PEF), use of rescue medication, and scores on the St. George's Respiratory Questionnaire (SGRQ) and the Clinical COPD Questionnaire (CCQ).
- Inclusion Criteria: Clinical diagnosis of COPD, FEV<sub>1</sub>/FVC ratio < 0.70, and FEV<sub>1</sub> between 40% and 80% of predicted normal value.[7]
- Exclusion Criteria: History of asthma, recent respiratory tract infection, or significant cardiovascular disease.[7]

### **Aclidinium Bromide (ATTAIN Study - NCT01001494)**

This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.[3][4] [5]

- Participants: 828 patients with moderate to severe COPD.
- Intervention: Patients were randomized to receive inhaled aclidinium bromide (200μg or 400μg) or placebo twice daily for 24 weeks.
- Primary Endpoint: Change from baseline in trough FEV1 at week 24.



- Secondary Endpoints: Peak FEV<sub>1</sub>, health status (SGRQ), and dyspnea (Transitional Dyspnea Index - TDI).
- Inclusion Criteria: Diagnosis of stable COPD, aged 40 years or older, and a smoking history of at least 10 pack-years.
- Exclusion Criteria: History of asthma, recent COPD exacerbation, or unstable cardiac conditions.[8]

#### **Indacaterol (INHANCE Study - NCT00463567)**

This was a Phase III, randomized, double-blind, placebo-controlled study with an open-label active comparator.[6]

- Participants: Patients with moderate-to-severe COPD.
- Intervention: Patients were randomized to receive indacaterol (150μg or 300μg once daily),
   placebo, or open-label tiotropium (18μg once daily) for 26 weeks.
- Primary Endpoint: Trough FEV1 at 12 weeks.
- Secondary Endpoints: Health status (SGRQ), dyspnea (TDI), and exacerbation rates.
- Study Design: The trial utilized an adaptive seamless design to select the optimal doses of indacaterol to move forward.[6]

### **Roflumilast (RECORD Study)**

This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.

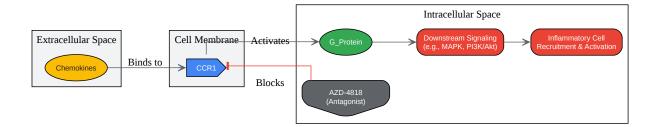
- Participants: 1,411 patients with moderate to severe COPD.
- Intervention: Patients were randomized to receive roflumilast (250μg or 500μg) or placebo once daily for 24 weeks.
- Primary Endpoint: Change from baseline in post-bronchodilator FEV<sub>1</sub>.
- Secondary Endpoints: Health-related quality of life and exacerbation rates.





### Visualizing the Science Behind AZD-4818's Failure Signaling Pathway of CCR1 in COPD

The rationale for targeting CCR1 in COPD stems from its role in mediating the recruitment of inflammatory cells to the lungs. The following diagram illustrates the proposed signaling pathway.



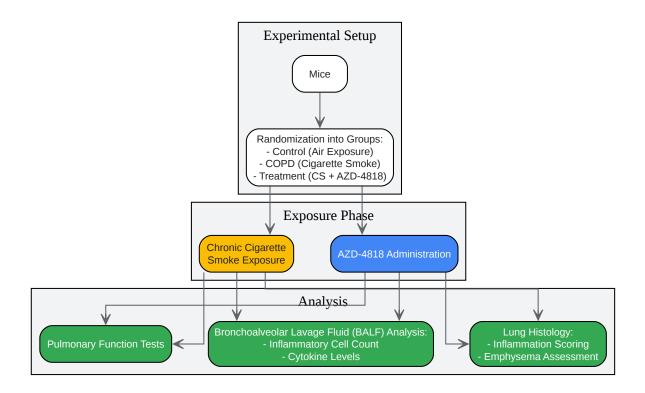
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Caption: CCR1 signaling pathway in inflammatory cell recruitment.

### **Experimental Workflow of a Preclinical COPD Model**

Preclinical studies are crucial for the initial evaluation of drug candidates. The following diagram outlines a typical experimental workflow for a cigarette smoke-induced COPD model in mice, a common preclinical model.





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Caption: Workflow of a preclinical cigarette smoke-induced COPD model.

### Conclusion: Why AZD-4818 Failed Where Others Succeeded

The failure of **AZD-4818** in clinical trials for COPD can be attributed to a lack of clinical efficacy, despite a plausible mechanism of action and acceptable safety profile.[1][2] Several factors may have contributed to this outcome:

 Redundancy in Inflammatory Pathways: The inflammatory cascade in COPD is complex and involves multiple pathways. Targeting a single receptor, CCR1, may not be sufficient to produce a clinically meaningful anti-inflammatory effect.



- Disconnect Between Preclinical Models and Human Disease: While preclinical models, such
  as the cigarette smoke-induced model in mice, are valuable tools, they may not fully
  recapitulate the complex pathophysiology of human COPD.[9][10] The inflammatory
  response in these models might be more dependent on CCR1 than in established human
  disease.
- Patient Heterogeneity: COPD is a heterogeneous disease with different underlying inflammatory profiles (endotypes). It is possible that a subset of patients with a predominantly CCR1-driven inflammation might have responded to AZD-4818, but this was not investigated in the Phase II trial.
- Superior Efficacy of Alternative Mechanisms: The success of drugs like aclidinium bromide (anticholinergic), indacaterol (beta2-agonist), and roflumilast (PDE4 inhibitor) highlights the clinical benefit of targeting bronchoconstriction and a different spectrum of inflammatory mediators. These drugs provided significant improvements in lung function, which is a primary driver of symptoms and a key endpoint in COPD trials. AZD-4818, by solely targeting an inflammatory pathway without a direct bronchodilator effect, faced a higher bar for demonstrating clinical benefit.

In conclusion, the story of **AZD-4818** underscores the challenges in developing new therapies for complex diseases like COPD. While the rationale for targeting CCR1 was sound, the clinical trial results demonstrated that this approach was not effective in a broad population of patients with moderate to severe COPD. The success of other agents with different mechanisms of action emphasizes the importance of targeting pathways that lead to demonstrable improvements in key clinical outcomes such as lung function.

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